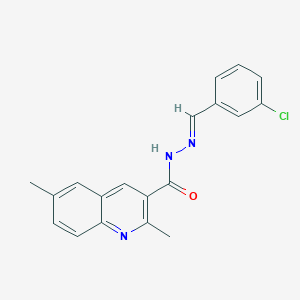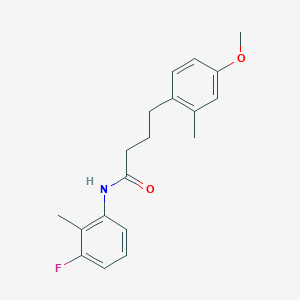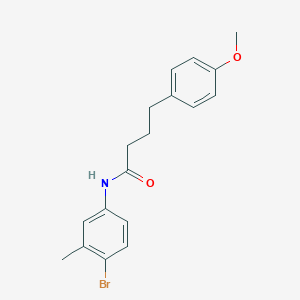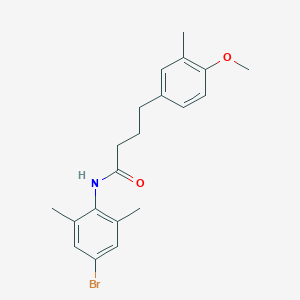
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide (CDQ) is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. CDQ is a hydrazone derivative of quinoline and has shown promising results in various studies as an antitumor, anti-inflammatory, and antimicrobial agent.
Wirkmechanismus
The mechanism of action of N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been found to activate the caspase pathway, leading to the cleavage of various proteins and ultimately resulting in cell death. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has also exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has exhibited antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It has also been found to have low toxicity, making it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Furthermore, N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has shown limited solubility in aqueous solutions, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential applications in combination therapy with other drugs. Furthermore, the development of N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide derivatives with improved solubility and pharmacokinetic properties may enhance its therapeutic potential. Overall, N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has shown promising results in various studies and has the potential to be developed into a valuable therapeutic agent.
Synthesemethoden
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide can be synthesized through a simple reaction between 3-chlorobenzaldehyde and 2,6-dimethyl-3-quinolinecarbohydrazide in the presence of a suitable catalyst. The reaction takes place in an organic solvent such as ethanol or methanol and requires refluxing for several hours. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential applications in drug development. It has shown promising results in various studies as an antitumor, anti-inflammatory, and antimicrobial agent. N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has exhibited antimicrobial activity against various bacteria and fungi.
Eigenschaften
Produktname |
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C19H16ClN3O |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O/c1-12-6-7-18-15(8-12)10-17(13(2)22-18)19(24)23-21-11-14-4-3-5-16(20)9-14/h3-11H,1-2H3,(H,23,24)/b21-11+ |
InChI-Schlüssel |
XWRSELVRKJHFDM-SRZZPIQSSA-N |
Isomerische SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)






![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)


![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)
![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)
